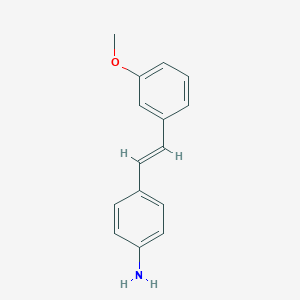
4-Amino-3'-methoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3'-methoxystilbene is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has demonstrated that stilbenes, including 4-Amino-3'-methoxystilbene, exhibit significant anti-inflammatory effects. These compounds can modulate critical signaling pathways involved in inflammation, such as the NF-κB pathway.
- Mechanism of Action : Stilbenes can inhibit the activation of NF-κB by preventing IκBα degradation, thus reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages .
- Case Studies : In vitro studies have shown that this compound significantly reduces inflammation markers in LPS-stimulated THP-1 human macrophages, indicating its potential for treating systemic inflammatory disorders .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly relevant in the context of neurodegenerative diseases.
- Research Findings : Studies suggest that stilbenes can protect neuronal cells from oxidative stress and apoptosis. For instance, they have been shown to improve neuronal survival in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and enhancing neurite outgrowth .
- Applications in CNS Disorders : Compounds similar to this compound have been investigated for their ability to mitigate neuroinflammation associated with conditions like stroke and Alzheimer's disease. They may provide therapeutic benefits by targeting inflammatory pathways in the central nervous system (CNS) .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies.
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility as an adjunct therapy in cancer treatment.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with multiple cellular signaling pathways, including those regulating cell cycle progression and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique applications of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Aminobiphenyl | Biphenyl structure with an amino group | Known carcinogen; used historically in rubber production |
| 4-Dimethylaminostilbene | Dimethylamino group at para position | Increased solubility; altered biological activity |
| 4-Amino-3'-bromostilbene | Bromine substitution at the 3' position | Exhibits unique reactivity patterns due to halogen presence |
Eigenschaften
CAS-Nummer |
154028-32-7 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[(E)-2-(3-methoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-11H,16H2,1H3/b6-5+ |
InChI-Schlüssel |
KQIPLUOUWQXDOT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















